2-(2-Methyl-6-phenylpyrimidin-4-yl)sulfanyl-2-phenylacetic acid
Overview
Description
(2-methyl-6-phenyl-4-pyrimidinyl)thioacetic acid is a complex organic compound that features a pyrimidine ring substituted with a methyl and phenyl group, and a thioether linkage to a phenylacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-methyl-6-phenyl-4-pyrimidinyl)thioacetic acid typically involves multi-step organic reactions. One common method includes the formation of the pyrimidine ring followed by the introduction of the thioether linkage and the phenylacetic acid moiety. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of (2-methyl-6-phenyl-4-pyrimidinyl)thioacetic acid may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-methyl-6-phenyl-4-pyrimidinyl)thioacetic acid can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Solvents like dichloromethane, ethanol, and acetonitrile are often used depending on the reaction type.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, (2-methyl-6-phenyl-4-pyrimidinyl)thioacetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating biological processes at the molecular level.
Medicine
Potential medicinal applications include the development of new pharmaceuticals. The compound’s ability to interact with specific biological targets makes it a candidate for drug discovery and development.
Industry
In the industrial sector, (2-methyl-6-phenyl-4-pyrimidinyl)thioacetic acid can be used in the production of specialty chemicals and materials. Its unique properties may contribute to the development of new products with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of (2-methyl-6-phenyl-4-pyrimidinyl)thioacetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives and thioether-containing molecules. Examples include:
- 2-methyl-6-phenyl-4-pyrimidinol
- 4-(methylthio)phenylacetic acid
Uniqueness
(2-methyl-6-phenyl-4-pyrimidinyl)thioacetic acid is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to exhibit distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
2-(2-methyl-6-phenylpyrimidin-4-yl)sulfanyl-2-phenylacetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2S/c1-13-20-16(14-8-4-2-5-9-14)12-17(21-13)24-18(19(22)23)15-10-6-3-7-11-15/h2-12,18H,1H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMWZPDYSDWZBQJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)SC(C2=CC=CC=C2)C(=O)O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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